molecular formula C15H12FN3O2 B1600280 Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate CAS No. 606093-59-8

Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate

Cat. No. B1600280
M. Wt: 285.27 g/mol
InChI Key: UXVBXDVPFGJBJT-UHFFFAOYSA-N
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Description

“Methyl 7-fluoro-6-(phenylamino)-1H-benzimidazole-5-carboxylate” is an aromatic heterocyclic organic compound . The imidazole ring plays a key role in the structure and functions of certain important substances .


Synthesis Analysis

The synthesis of fluoroimidazoles, such as “Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate”, often involves the Schiemann reaction . This method is widely used in the synthesis of fluorine-containing aromatic compounds . Azo coupling of the ester, reduction of the azo group to an amino group by the action of formamidinesulfinic acid (FASA), diazotization, and photodecomposition of the diazonium salt in an acidic medium lead to the ethyl 2,4-difluoroimidazole-5-carboxylate .


Molecular Structure Analysis

The molecular formula of “Methyl 7-fluoro-6-(phenylamino)-1H-benzimidazole-5-carboxylate” is C15H12FN3O2 . The introduction of a fluorine atom into heterocyclic compounds leads to a significant increase in their biological activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of fluoroimidazoles include direct halogenation, photochemical cleavage of imidazolediazonium tetrafluoroborates, and the Schiemann reaction . The Schiemann reaction is the first and main method for the production of these compounds .


Physical And Chemical Properties Analysis

The molecular weight of “Methyl 7-fluoro-6-(phenylamino)-1H-benzimidazole-5-carboxylate” is 285.27 . More specific physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Anti-Cancer Potential

Research on compounds structurally related to Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate has highlighted their significance in the synthesis of potential anti-cancer agents. Notably, a series of novel substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters were synthesized and demonstrated notable antiproliferative effects against various breast cancer cell lines. These findings suggest the potential of derivatives of Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate in developing effective cancer therapeutics for breast cancer treatment (Karthikeyan et al., 2017).

Chemical Structure Analysis

Another study focused on the crystal and molecular structures of Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, which, while structurally distinct, shares a close relation with Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate. This analysis was part of a broader investigation into compounds with potential antitubercular properties, shedding light on the structural aspects that could influence their biological activities (Richter et al., 2023).

Antimicrobial Activity

Compounds with the benzothiazole and imidazole motifs have been synthesized and assessed for antimycobacterial activity. This includes derivatives that incorporate fluorine atoms, similar to the compound of interest. These studies contribute to understanding how the structural elements of such compounds, including the presence of fluorine, might impact their antimicrobial efficacy. For instance, 2[2’Phenylidinyl5’oxoimidazoline1ylamino] -6 fluoro7substituted benzothiazoles demonstrated promising antitubercular properties, indicating the potential utility of Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate and its analogs in antimicrobial applications (Sathe et al., 2010).

Advanced Material Applications

Research into the synthesis of compounds with specific structural features, including those related to Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate, has extended into areas such as the development of luminescent materials. For example, studies on imidazole-benzothiazole and thiazole-benzothiazole fluorophores demonstrate the potential of these compounds in applications like luminescent solar concentrators. This indicates the versatility of compounds within this chemical family, not only in pharmaceutical applications but also in advanced material science (Bellina et al., 2016).

Future Directions

Fluoroimidazoles and their derivatives have been the subject of research due to their increased biological activity . Future research may focus on developing new methods for the synthesis of fluorine-containing imidazoles and exploring their potential applications .

properties

IUPAC Name

methyl 6-anilino-7-fluoro-3H-benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2/c1-21-15(20)10-7-11-14(18-8-17-11)12(16)13(10)19-9-5-3-2-4-6-9/h2-8,19H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVBXDVPFGJBJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1NC3=CC=CC=C3)F)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473654
Record name Methyl 5-anilino-4-fluoro-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate

CAS RN

606093-59-8
Record name 1H-Benzimidazole-5-carboxylic acid, 7-fluoro-6-(phenylamino)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=606093-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-anilino-4-fluoro-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Amino-3-fluoro-5-nitro-2-phenylamino-benzoic acid methyl ester 26a (16.70 g, 54.71 mmol), formic acid (250 mL, 6.63 mol) and 20% Pd(OH)2/C (9.00 g, 16.91 mmol) in ethanol (250 mL) are stirred at 40° C. for two hours under N2 and then at 95° C. for 16 hours. The reaction mixture is cooled to room temperature and filtered through Celite rinsing with ethyl acetate. The filtrate is concentrated under reduced pressure to give a yellow solid. The solid is triturated with diethyl ether to give 13.47 g (86%) of the desired product as a tan solid. MS APCI (+) m/z 286 (M+1) detected; MS APCI (−) m/z 284 (M−1) detected.
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
catalyst
Reaction Step One
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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